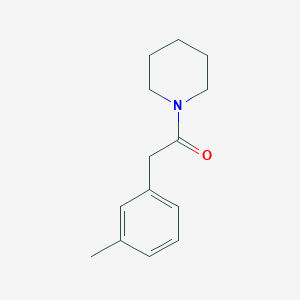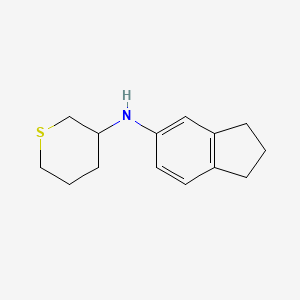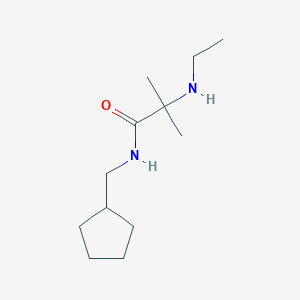
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide, also known as CX-717, is a nootropic drug that has been extensively studied in recent years. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 has been found to enhance cognitive function, improve memory, and increase wakefulness, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide works by modulating the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide can improve cognitive function and memory. It has also been found to increase the release of acetylcholine and dopamine, two neurotransmitters that are critical for cognitive function.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase wakefulness and reduce the need for sleep, making it a potential treatment for sleep disorders such as narcolepsy. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been found to increase the release of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in preclinical and clinical trials, and its effects on cognitive function and memory are well-documented. However, one limitation of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over time.
Orientations Futures
There are several potential future directions for research on N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide. One area of interest is its potential for the treatment of cognitive impairments associated with various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in high-stress or high-performance situations. Finally, there is also interest in developing more potent and selective ampakine compounds that could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide involves several steps, starting with the reaction of cyclopentylmethyl bromide with ethylamine to form N-(cyclopentylmethyl)ethylamine. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to yield N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanenitrile. Finally, reduction of the nitrile group with lithium aluminum hydride produces N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide.
Applications De Recherche Scientifique
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to enhance cognitive function and memory in animal models, as well as in healthy human volunteers. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been investigated for its potential to treat cognitive impairments associated with various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-14-12(2,3)11(15)13-9-10-7-5-6-8-10/h10,14H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHQLWXQDNMTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)NCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

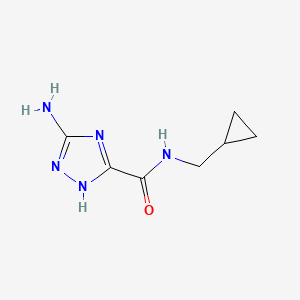
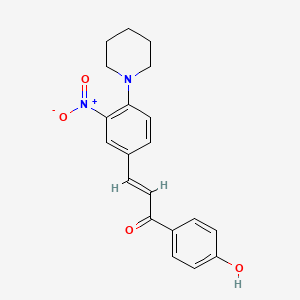

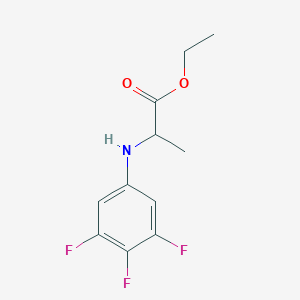
![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)
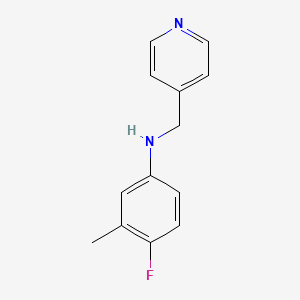

![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)
![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)
![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568309.png)
![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)

